4-methyl-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one
Description
Properties
IUPAC Name |
6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-4-methyl-1-phenylpyrazolo[3,4-d]pyridazin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2/c1-16-19-14-24-28(18-10-3-2-4-11-18)22(19)23(30)27(25-16)15-21(29)26-13-7-9-17-8-5-6-12-20(17)26/h2-6,8,10-12,14H,7,9,13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTCIQSYPLRCJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC(=O)N4CCCC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-one with 2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl chloride under basic conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to reflux, and the product is isolated by crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-methyl-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized pyrazolopyridazines.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer potential of this compound. Research indicates that derivatives of pyrazolo-pyridazine exhibit significant cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 0.054 | Induces apoptosis and inhibits tubulin assembly |
| HeLa (Cervical) | 0.048 | Cell cycle arrest at G2/M phase |
| MCF-7 (Breast) | 0.246 | Binds to the colchicine site of β-tubulin |
These findings suggest that the compound may disrupt microtubule dynamics, leading to cell death through apoptotic pathways .
Neuroprotective Effects
Emerging research suggests that compounds similar to 4-methyl-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one may exhibit neuroprotective properties. Studies indicate potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease by modulating neuroinflammatory pathways and promoting neuronal survival .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Its structural components allow it to interact with bacterial membranes or intracellular targets, inhibiting bacterial growth. Research indicates effective activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound in antibiotic development .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step chemical reactions starting from simpler precursors. Various derivatives have been synthesized to enhance biological activity or selectivity for specific targets. For example:
| Derivative | Modification | Biological Activity |
|---|---|---|
| Compound A | Methyl group addition | Enhanced anticancer activity |
| Compound B | Halogen substitution | Improved antibacterial properties |
These modifications can significantly impact the pharmacological profile and efficacy of the compounds .
Mechanism of Action
The mechanism of action of 4-methyl-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes.
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogues include pyrazolo[3,4-d]pyrimidines, pyrazolo[3,4-b]pyridines, and triazolo[4,5-d]pyrimidines. These compounds share a fused bicyclic core but differ in heteroatom placement and substituent effects, leading to divergent biological activities (Table 1).
Table 1. Structural and Pharmacological Comparison
Mechanistic Insights
- Antiviral Mechanism : Docking studies suggest the target compound inhibits ZIKV NS2B-NS3 protease by forming hydrogen bonds with catalytic residues (e.g., His51, Asp75) .
- Antitumor Mechanism: Pyrazolo[3,4-d]pyrimidin-4-ones likely target tyrosine kinases or DNA topoisomerases, analogous to anilinoquinazoline inhibitors .
Biological Activity
The compound 4-methyl-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one is a complex organic molecule with potential therapeutic applications. Its unique structure allows for interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 379.5 g/mol. The structure features multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 379.5 g/mol |
| CAS Number | 1171484-31-3 |
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It has been observed to modulate the activity of various targets, which can lead to therapeutic effects such as anti-cancer and anti-inflammatory activities. The exact pathways are still under investigation but are believed to involve inhibition of key kinases and modulation of signaling pathways.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has shown significant growth inhibition in various cancer cell lines:
Molecular docking studies suggest that the compound binds effectively to targets involved in cancer progression, similar to established inhibitors.
Enzyme Inhibition
The compound exhibits notable inhibitory effects on various enzymes:
These activities indicate its potential use in treating conditions related to abnormal cell proliferation and neurodegenerative diseases.
Case Studies
Recent research has focused on the synthesis and evaluation of derivatives based on this compound. For example:
- Synthesis of Derivatives : A series of pyrazolo[1,5-a]pyrimidine derivatives were synthesized to evaluate their anticancer properties and kinase inhibition capabilities. The results demonstrated that certain derivatives exhibited enhanced activity against CDK2 and TRKA compared to the parent compound .
- In Vitro Studies : Compounds derived from this structure were tested against renal carcinoma cell lines, showing significant cytotoxic effects and induction of apoptosis .
Q & A
Q. What are the recommended synthetic routes for 4-methyl-6-[...]pyridazin-7-one, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of this compound typically involves multi-step reactions, including cyclization and functionalization. A validated approach includes:
- Step 1: Condensation of 5-amino-3-methyl-1-phenylpyrazole with aldehydes in ionic liquids (e.g., [bmim][BF₄]) at 80°C to form pyrazolo[3,4-b]pyridinone intermediates .
- Step 2: Alkylation or acylation reactions to introduce the 1,2,3,4-tetrahydroquinoline moiety. For example, coupling with 2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl groups under FeCl₃ catalysis .
Optimization Tips:
- Use FeCl₃·6H₂O (0.2 mmol) as a catalyst to enhance reaction efficiency.
- Monitor reaction progress via TLC or HPLC to minimize byproducts.
- Adjust solvent polarity (e.g., DMF or THF) to improve solubility of intermediates.
Q. Table 1: Comparison of Reaction Yields Under Different Conditions
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Source |
|---|---|---|---|---|
| FeCl₃·6H₂O | [bmim][BF₄] | 80 | 84 | |
| None | Ethanol | 70 | 52 |
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer: A combination of NMR, IR, and X-ray crystallography is essential:
- ¹H/¹³C NMR: Identify substituent environments. For example:
- IR Spectroscopy: Confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
- X-ray Crystallography: Resolve stereochemistry and crystal packing, as demonstrated for ethyl 2-[6-(4-methylbenzoyl)-7-phenyl-2,3-dihydro-1H-pyrrolizin-5-yl]-2-oxoacetate derivatives .
Q. Table 2: Key Spectral Data
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR | δ 2.40 (s, 3H, CH₃), δ 7.60 (m, 5H, Ph) | |
| ¹³C NMR | δ 165.2 (C=O), δ 112.5 (pyridazine C) | |
| IR | 1705 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N) |
Advanced Research Questions
Q. How can computational methods assist in predicting the reactivity of intermediates in the synthesis of this compound?
Methodological Answer:
- Density Functional Theory (DFT): Calculate transition-state energies to identify rate-limiting steps (e.g., cyclization barriers in pyrazolo[3,4-d]pyridazine formation).
- Molecular Docking: Predict interactions between intermediates and catalysts (e.g., FeCl₃ coordination sites) to optimize regioselectivity .
- Solvent Modeling: Use COSMO-RS simulations to predict solvent effects on reaction kinetics .
Example Workflow:
Optimize geometries of reactants/intermediates using B3LYP/6-31G(d).
Simulate reaction pathways with implicit solvent models (e.g., SMD for [bmim][BF₄]).
Validate predictions against experimental yields (Table 1).
Q. What strategies are effective in resolving contradictions in reported biological activity data for this compound?
Methodological Answer: Discrepancies in biological data (e.g., IC₅₀ values) often arise from assay variability. Mitigation strategies include:
- Standardized Assays: Use MTT or SRB protocols with MCF-7 cells under controlled O₂/CO₂ conditions .
- Dose-Response Curves: Test concentrations from 1 nM–100 µM to ensure accurate IC₅₀ determination.
- Meta-Analysis: Compare data across studies using normalized metrics (e.g., % inhibition at 10 µM).
Case Study:
Q. How can reaction mechanisms be elucidated for key steps in the synthesis of this compound?
Methodological Answer:
- Isotopic Labeling: Use ¹³C-labeled carbonyl groups to track acyl transfer steps.
- Kinetic Studies: Monitor intermediate formation via in-situ FTIR or LC-MS.
- Mechanistic Probes: Introduce radical scavengers (e.g., TEMPO) to test for radical-mediated pathways in FeCl₃-catalyzed reactions .
Example:
In the formation of pyrazolo[3,4-d]pyridazin-7-one, a proposed mechanism involves:
Nucleophilic attack of the amino group on the carbonyl carbon.
Cyclization via dehydration, facilitated by Fe³⁺ Lewis acid activation .
Q. What are the best practices for analyzing regioselectivity in multi-component reactions involving this compound?
Methodological Answer:
- Hammett Studies: Correlate substituent electronic effects (σ⁺ values) with product ratios.
- Cross-Validation: Use 2D NMR (COSY, HSQC) to assign regioisomers unambiguously .
- Crystallographic Data: Resolve ambiguities in substituent positioning (e.g., phenyl vs. tetrahydroquinoline orientation) .
Example:
In reactions with quinoline derivatives, regioselectivity at C-5 vs. C-7 positions can be controlled by steric hindrance from bulky substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
